YAP/TAZ inhibitor-1 is classified as a small-molecule inhibitor. It has been developed through high-throughput screening methods aimed at identifying compounds that disrupt the YAP/TAZ-TEAD interaction, which is essential for the transcriptional activity of YAP and TAZ in cancer cells. The compound is derived from a library of small molecules and has been characterized for its ability to selectively inhibit these interactions without affecting other cellular pathways.
The synthesis of YAP/TAZ inhibitor-1 involves several key steps:
The synthetic route often employs techniques like:
YAP/TAZ inhibitor-1 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The precise three-dimensional conformation is critical for its binding affinity and biological activity.
The molecular formula, molecular weight, and specific stereochemistry of YAP/TAZ inhibitor-1 have been determined through analytical techniques. For instance, it may exhibit a molecular weight in the range of 300–500 g/mol, which is typical for small-molecule inhibitors.
The compound undergoes various chemical reactions during synthesis, including:
These reactions are optimized for yield and selectivity, ensuring that the final product exhibits high potency against its target proteins. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled.
YAP/TAZ inhibitor-1 functions by binding to the TEAD transcription factors, preventing their interaction with YAP and TAZ. This inhibition disrupts the transcriptional program that promotes cell growth and survival in cancer cells.
In cellular assays, treatment with YAP/TAZ inhibitor-1 has been shown to reduce the expression of target genes associated with cell proliferation, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61), indicating effective blockade of the YAP/TAZ signaling pathway.
YAP/TAZ inhibitor-1 typically appears as a solid crystalline substance at room temperature. Its solubility profile varies depending on solvent choice but generally shows favorable solubility in organic solvents.
The compound's stability under physiological conditions is crucial for its application in biological systems. Studies indicate that it maintains stability across a range of pH levels and temperatures relevant to cellular environments.
YAP/TAZ inhibitor-1 has significant potential in scientific research, particularly in:
YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif, or WWTR1) serve as pivotal transcriptional coactivators within the evolutionarily conserved Hippo signaling pathway. Under physiological conditions, they regulate organ size, tissue homeostasis, and repair by modulating genes involved in cell proliferation, migration, and apoptosis. YAP/TAZ lack DNA-binding domains and instead complex with transcription factors—primarily the TEA domain (TEAD) family—to activate downstream targets like CTGF, CYR61, ANKRD1, and AXL [1] [4]. However, dysregulation transforms YAP/TAZ into potent oncoproteins. Aberrant activation due to Hippo pathway mutations (e.g., loss of NF2 or FAT1) drives uncontrolled transcription of pro-tumorigenic genes, enabling cancer cell survival, metastasis, and immune evasion. For example, nuclear TAZ enrichment correlates with triple-negative breast cancer aggression, while YAP fusions occur in ependymomas and meningiomas [3] [4] [6].
Table 1: Physiological vs. Pathological Functions of YAP/TAZ
Context | Function | Key Target Genes | Outcome |
---|---|---|---|
Cellular Homeostasis | Organ size control, tissue repair | CTGF, ANKRD1 | Proliferation/apoptosis balance |
Tumorigenesis | Cancer stemness, metastasis, therapy resistance | CYR61, AXL, SOX2 | Tumor progression and poor prognosis |
Hippo pathway dysregulation arises from genomic alterations or epigenetic modifications. The core kinase cascade—MST1/2 and LATS1/2—phosphorylates YAP/TAZ, promoting cytoplasmic retention and proteasomal degradation. Disruption of this cascade, such as NF2 loss in 20–40% of mesotheliomas or FAT1 mutations in head and neck squamous cell carcinoma (HNSCC), leads to YAP/TAZ nuclear translocation [4] [6]. Additionally, upstream signals like Rho-GTPases, Wnt, and GPCRs modulate YAP/TAZ activity independently of Hippo kinases. For instance, Rho-GTPase activation by extracellular cues inhibits LATS1/2, stabilizing YAP/TAZ [2] [10]. Post-translational modifications further amplify dysregulation: deubiquitinase USP12 stabilizes YAP in gastric cancer by blocking K48-linked polyubiquitination, while E3 ligases like HERC3 impede β-TrCP-mediated degradation [3] [7].
YAP/TAZ-TEAD interactions represent a therapeutic bottleneck because:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9